2,3-dichlorobutanedioic acid

Aqueous solubility Formulation Green chemistry

2,3-Dichlorobutanedioic acid (also referred to as meso-2,3-dichlorosuccinic acid or (R*,S*)-2,3-dichlorosuccinic acid) is a C₄-dicarboxylic acid belonging to the halogenated succinic acid class. It is formally derived from succinic acid by substitution of hydrogen with chlorine at both the 2- and 3-positions, yielding the meso (R*,S*) diastereomer.

Molecular Formula C4H4Cl2O4
Molecular Weight 186.97 g/mol
CAS No. 19922-87-3
Cat. No. B017593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichlorobutanedioic acid
CAS19922-87-3
Synonyms2,3-Dichlorobutanedioic acid
Molecular FormulaC4H4Cl2O4
Molecular Weight186.97 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Cl)(C(=O)O)Cl
InChIInChI=1S/C4H4Cl2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyXSCRWBSKSVOZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobutanedioic Acid (CAS 19922-87-3): Physicochemical Identity, Comparator Landscape, and Procurement-Relevant Differentiation


2,3-Dichlorobutanedioic acid (also referred to as meso-2,3-dichlorosuccinic acid or (R*,S*)-2,3-dichlorosuccinic acid) is a C₄-dicarboxylic acid belonging to the halogenated succinic acid class. It is formally derived from succinic acid by substitution of hydrogen with chlorine at both the 2- and 3-positions, yielding the meso (R*,S*) diastereomer . The compound serves as a key organic synthesis intermediate, most notably as the precursor to the herbicide imazaquin and its dialkyl ester derivatives . Its closest structural analogs include unsubstituted succinic acid, 2-chlorosuccinic acid (mono-chlorinated), 2,3-dibromosuccinic acid (bromo analog), and dichloromaleic acid (unsaturated analog). The dual electron-withdrawing chlorine substituents confer quantitatively distinct physicochemical properties—including dramatically enhanced aqueous solubility and increased acidity—that differentiate it from these analogs in ways that directly impact synthetic route design, reaction medium selection, and downstream product purity .

Why Succinic Acid or Mono-Chlorinated Analogs Cannot Substitute 2,3-Dichlorobutanedioic Acid in Critical Applications


The intuition that succinic acid or its mono-chlorinated derivative might replace 2,3-dichlorobutanedioic acid fails under quantitative scrutiny. The introduction of two chlorine atoms at the 2- and 3-positions shifts the predicted pKa by approximately 2.4 log units relative to succinic acid (from ~4.2 to ~1.79), corresponding to a roughly 250-fold increase in acid dissociation constant (Ka) . This enhanced acidity fundamentally alters the compound's protonation state, nucleophilic reactivity, and solubility profile—aqueous solubility increases approximately 6-fold from 83 g/L (succinic acid) to 500 g/L (2,3-dichlorobutanedioic acid) at 25°C . Furthermore, both chlorine atoms serve as potential leaving groups in elimination and nucleophilic substitution pathways that are entirely absent in the unsubstituted parent. In the specific context of imazaquin herbicide synthesis, the 2,3-dichloro substitution pattern is structurally required to construct the quinoline-2,3-dicarboxylic acid core; neither succinic acid nor 2-chlorosuccinic acid can furnish the correct intermediate architecture [1]. These are not marginal differences—they are threshold-crossing changes in physicochemical behavior that render generic substitution chemically invalid.

Quantitative Differentiation Evidence for 2,3-Dichlorobutanedioic Acid Versus Closest Analogs


Aqueous Solubility: 6-Fold Enhancement Over Unsubstituted Succinic Acid and 25-Fold Over Dibromo Analog

2,3-Dichlorobutanedioic acid exhibits a measured water solubility of 500 g/L at 25°C, representing a 6.0-fold increase over succinic acid (83 g/L at 25°C) and a 25-fold increase over the structurally analogous 2,3-dibromosuccinic acid (20 g/L at 17°C) . This solubility enhancement is attributable to the polar C–Cl bonds increasing the compound's overall dipole moment and hydrogen-bonding capacity with water. For process chemists and formulators, this means that 2,3-dichlorobutanedioic acid can be employed at substantially higher concentrations in aqueous reaction media without co-solvent, reducing organic solvent usage and simplifying workup procedures.

Aqueous solubility Formulation Green chemistry Process chemistry

Acidity Enhancement: Predicted pKa Shift of ~2.4 Log Units Relative to Succinic Acid

The predicted pKa of 2,3-dichlorobutanedioic acid (as measured for its dimethyl ester) is 1.79±0.32, compared with succinic acid pKa₁ = 4.2 and 2-chlorosuccinic acid predicted pKa = 2.71±0.23 [1]. This corresponds to a ΔpKa of approximately −2.4 relative to succinic acid, representing a roughly 250-fold increase in Ka (acid strength). The 2,3-dichloro compound is also approximately 0.9 pKa units more acidic than the mono-chlorinated analog, demonstrating that the second chlorine substituent provides an additional, non-redundant acid-strengthening effect. This enhanced acidity dictates that the compound exists predominantly in its mono- or di-deprotonated carboxylate form at near-neutral pH, altering its nucleophilic reactivity, metal-chelating behavior, and partitioning characteristics compared to less chlorinated analogs.

Acid dissociation constant pKa Reactivity Nucleophilic acyl substitution

Established Role as Irreplaceable Intermediate in Imazaquin Herbicide Synthesis

2,3-Dichlorobutanedioic acid (and specifically its diethyl ester derivative, CAS 62243-26-9) is documented as the key intermediate in the industrial synthesis of imazaquin (CAS 81335-37-7), a commercial imidazolinone herbicide sold under the trade name Scepter® [1]. The 2,3-dichloro substitution pattern is structurally essential: it provides the correct oxidation state and leaving-group architecture to construct the quinoline-2,3-dicarboxylic acid scaffold at the core of imazaquin. In contrast, succinic acid, 2-chlorosuccinic acid, tartaric acid, and other common dicarboxylic acids lack the requisite substitution pattern and cannot participate in this specific synthetic route. A patent (CN103896759A) reports that 2,3-dichlorosuccinic acid can be synthesized with yields exceeding 90% (up to 96%) and purity ≥97% via an improved acid-catalyzed hydrolysis route, compared with prior art methods that achieved only ~85% yield and required hazardous chlorine gas [2]. This combination of synthetic accessibility and unique structural suitability creates a procurement lock-in: no generic dicarboxylic acid can substitute in imazaquin production.

Agrochemical intermediate Imazaquin synthesis Herbicide precursor Imidazolinone

Cellulose Modification: Quantitative Degree of Etherification Achieved with meso-2,3-Dichlorosuccinic Acid

In a study on the synthesis of cellulose derivatives, meso-2,3-dichlorosuccinic acid (DCS) was reacted with alkali cellulose in water or isopropanol to produce cellulose monoether of chloromalic acid, which upon alkaline hydrolysis yields the disodium salt of cellulose monoether of tartaric acid (Cell-TA), a water-soluble white powder [1]. The degree of etherification (a key performance metric) was measured at 0.38–0.43 when the molar ratio of DCS to cellulose was varied from 1.0 to 2.0, indicating a controlled and reproducible modification level [1]. This quantitative etherification performance is enabled by the two chlorine leaving groups on the succinic acid backbone, which provide dual reactive sites for nucleophilic displacement by cellulose hydroxyl groups. Unsubstituted succinic acid, lacking these leaving groups, cannot participate in this etherification chemistry. While no direct head-to-head comparison with alternative modifying agents was reported in this study, the measured etherification degree establishes a quantitative baseline for evaluating 2,3-dichlorobutanedioic acid's performance in cellulose derivatization.

Cellulose modification Etherification Biomaterial Polymer chemistry

Procurement-Relevant Application Scenarios Where 2,3-Dichlorobutanedioic Acid Provides Differentiated Value


Imazaquin and Imidazolinone Herbicide Intermediate Manufacturing

2,3-Dichlorobutanedioic acid (or its diethyl ester) is the structurally required precursor for imazaquin, a commercial imidazolinone herbicide that inhibits acetohydroxy acid synthase (AHAS) in weeds [1]. Procurement teams sourcing this intermediate for agrochemical production benefit from the established synthetic route with demonstrated yields of 94–96% and purity ≥97% (CN103896759A) [2]. No alternative dicarboxylic acid—including succinic acid, tartaric acid, or malic acid—can substitute in this synthetic pathway, making 2,3-dichlorobutanedioic acid a non-negotiable procurement specification for imazaquin manufacturers.

Aqueous-Phase Organic Synthesis Requiring High-Concentration Acidic Intermediates

With a water solubility of 500 g/L at 25°C—6-fold higher than succinic acid—2,3-dichlorobutanedioic acid is uniquely suited for aqueous-phase reactions where high reactant concentration is desirable for reaction rate or throughput [1]. Its enhanced acidity (predicted pKa ~1.79) further facilitates acid-catalyzed transformations and carboxylate-mediated metal coordination in aqueous media [2]. Researchers and process chemists seeking to minimize organic co-solvent usage should prioritize this compound over less soluble analogs.

Cellulose and Polysaccharide Derivatization for Biomaterial Applications

The dual chlorine leaving groups on 2,3-dichlorobutanedioic acid enable it to function as an etherification agent for cellulose, achieving a controlled degree of substitution (0.38–0.43) to produce cellulose monoether of chloromalic acid, which can be further hydrolyzed to tartaric acid-functionalized cellulose (Cell-TA), a water-soluble biomaterial [1]. This application is inaccessible to unsubstituted succinic acid and represents a differentiated use case for procurement in biomaterial and green chemistry research settings.

Chiral Building Block and Stereochemical Probe in Asymmetric Synthesis

The meso (R*,S*) configuration of 2,3-dichlorobutanedioic acid (CAS 19922-87-3) makes it a valuable substrate for desymmetrization reactions and stereochemical studies [1]. The presence of two chemically equivalent but stereochemically distinct C–Cl bonds provides a platform for enantioselective enzymatic or chemical transformations, yielding chiral chlorosuccinic acid derivatives. This stereochemical identity differentiates the meso compound from racemic or single-enantiomer preparations of chlorosuccinic acids, offering procurement value for medicinal chemistry and asymmetric catalysis research.

Quote Request

Request a Quote for 2,3-dichlorobutanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.